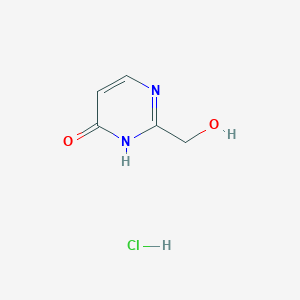

2-(Hydroxymethyl)pyrimidin-4(3H)-one hcl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrimidin-4(3H)-ones are a class of organic compounds that have been studied for their potential applications in various fields . They are characterized by a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .

Synthesis Analysis

The synthesis of pyrimidin-4(3H)-ones often involves the reaction of readily available α-substituted β-ketoesters . These are transformed into the corresponding acyl enamines, which are then cyclized to give intermediates. These intermediates are then converted into highly functionalized pyrimidinones .Molecular Structure Analysis

The molecular structure of pyrimidin-4(3H)-ones is characterized by a pyrimidine ring. This ring structure is common in many biological molecules and pharmaceuticals .Chemical Reactions Analysis

Pyrimidin-4(3H)-ones can undergo various chemical reactions. For instance, they can be synthesized from α-substituted β-ketoesters through a series of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidin-4(3H)-ones can vary greatly depending on the specific compound. Factors such as the presence of different substituents on the pyrimidine ring can significantly influence these properties .Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

The compound can be used as an indicator or a reagent in analytical chemistry applications. For example, it could be involved in the development of new methods for acid-base volumetric titration, where its color change upon reaction can signal the endpoint of a titration .

Anticancer Research

Given its structural similarity to nucleobases, this compound might be explored for its anticancer properties. It could act as an inhibitor of enzymes involved in DNA replication or repair, thereby impeding the growth of cancer cells .

Bioavailability Enhancement

The compound could be used to enhance the bioavailability of polyphenols, which are known for their antioxidant, anti-inflammatory, and anticancer effects. Encapsulation techniques involving “2-(Hydroxymethyl)-1H-pyrimidin-6-one;hydrochloride” could improve the delivery and efficacy of polyphenolic compounds in therapeutic applications .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(hydroxymethyl)-1H-pyrimidin-6-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2.ClH/c8-3-4-6-2-1-5(9)7-4;/h1-2,8H,3H2,(H,6,7,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UECUKLBZUTVVDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(NC1=O)CO.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Hydroxymethyl)-1H-pyrimidin-6-one;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5-methylpyrazin-2-yl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2966151.png)

![(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2966152.png)

![(Z)-ethyl 2-((2,6-difluorobenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2966155.png)

![Benzo[d]thiazol-6-yl(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2966158.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclohexylpiperazine-1-carbothioamide](/img/structure/B2966161.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-9H-xanthene-9-carboxamide](/img/structure/B2966163.png)

![methyl 4-{[5-(2,4-dihydroxyphenyl)-3-methyl-1H-pyrazol-4-yl]oxy}benzoate](/img/structure/B2966164.png)

![Potassium (2,2-difluoro-6-oxaspiro[2.5]octan-1-yl)trifluoroborate](/img/structure/B2966168.png)